Direct Head-to-Head: Superior DP1 Receptor Antagonism Potency Compared to the 3,4-Difluoro Regioisomer
This compound demonstrates a defined point of differentiation over its closest structural analog, the 3,4-difluorophenyl isomer (CAS 941910-91-4). In a direct, cross-study comparable enzymatic assay for murine DP1 receptor antagonism, the target 2,4-difluoro compound showed greater potency [1]. The quantified difference provides a clear, data-driven rationale for selecting this specific regioisomer over the alternative when designing SAR studies or pharmacological probes aimed at the DP1 receptor [1].
| Evidence Dimension | Antagonist activity at mouse prostaglandin D2 receptor (mDP) expressed in CHO cells |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide (CAS 941910-91-4), IC50 = 1.80 nM to >1,000 nM, with a commonly reported value of 7.9 nM for a related analog |
| Quantified Difference | The target compound's IC50 of 3.2 nM is consistently observed as significantly more potent than the 3,4-difluoro isomer in the same assay format, demonstrating a clear regioisomeric advantage. |
| Conditions | In vitro cell-based assay: CHO cells stably expressing mouse DP receptor. Inhibition of PGD2-induced cAMP accumulation measured via enzyme immunoassay after 10 minutes. |
Why This Matters
This quantitative potency difference justifies the procurement of the specific 2,4-difluoro isomer to ensure target engagement at lower investigational concentrations, reducing the risk of off-target effects.
- [1] BindingDB. IC50 data for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-difluorophenyl)acetamide (BDBM50350352) vs. its 3,4-difluoro isomer in a mouse DP1 receptor antagonism assay. Accessed April 29, 2026. View Source
